molecular formula C11H17NO2S B13056100 2-Methyl-1-(4-(methylsulfonyl)phenyl)propan-1-aminehcl

2-Methyl-1-(4-(methylsulfonyl)phenyl)propan-1-aminehcl

Cat. No.: B13056100
M. Wt: 227.33 g/mol
InChI Key: IFDDPMRFQGRTKZ-UHFFFAOYSA-N
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Description

2-Methyl-1-(4-(methylsulfonyl)phenyl)propan-1-amine hydrochloride is a chemical compound with a complex structure that includes a methylsulfonyl group attached to a phenyl ring, which is further connected to a propan-1-amine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(4-(methylsulfonyl)phenyl)propan-1-amine hydrochloride typically involves multiple steps. One common method includes the alkylation of 4-(methylsulfonyl)phenylacetonitrile with 2-bromopropane, followed by reduction of the nitrile group to an amine. The final step involves the formation of the hydrochloride salt by treating the amine with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as crystallization and recrystallization are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(4-(methylsulfonyl)phenyl)propan-1-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfonyl group can yield sulfone derivatives, while reduction of the amine group can produce secondary or tertiary amines .

Scientific Research Applications

2-Methyl-1-(4-(methylsulfonyl)phenyl)propan-1-amine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 2-Methyl-1-(4-(methylsulfonyl)phenyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-1-(4-(methylsulfonyl)phenyl)propan-1-amine hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in research and industrial applications .

Properties

Molecular Formula

C11H17NO2S

Molecular Weight

227.33 g/mol

IUPAC Name

2-methyl-1-(4-methylsulfonylphenyl)propan-1-amine

InChI

InChI=1S/C11H17NO2S/c1-8(2)11(12)9-4-6-10(7-5-9)15(3,13)14/h4-8,11H,12H2,1-3H3

InChI Key

IFDDPMRFQGRTKZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C1=CC=C(C=C1)S(=O)(=O)C)N

Origin of Product

United States

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